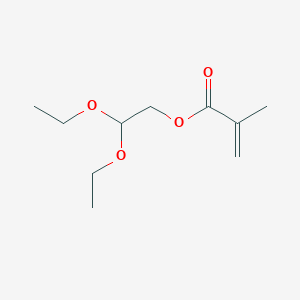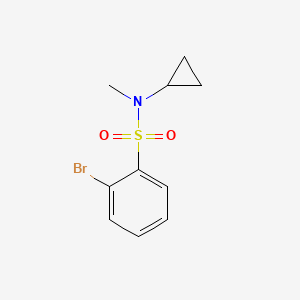
Methyl 3-amino-6-methyl-5-phenylpyrazine-2-carboxylate
Descripción general
Descripción
Methyl 3-amino-6-methyl-5-phenylpyrazine-2-carboxylate is a heterocyclic organic compound with a unique structure that includes a pyrazine ring substituted with methoxycarbonyl, amino, phenyl, and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-6-methyl-5-phenylpyrazine-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate substituted pyrazine derivatives with methoxycarbonyl and amino groups under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 3-amino-6-methyl-5-phenylpyrazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The amino and methoxycarbonyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazine oxides, while substitution reactions can produce a variety of substituted pyrazine derivatives.
Aplicaciones Científicas De Investigación
Methyl 3-amino-6-methyl-5-phenylpyrazine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which Methyl 3-amino-6-methyl-5-phenylpyrazine-2-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
- 2-Methoxycarbonyl-3-amino-5-phenyl-pyrazine
- 2-Methoxycarbonyl-3-amino-6-methyl-pyrazine
- 3-Amino-5-phenyl-6-methyl-pyrazine
Uniqueness: Methyl 3-amino-6-methyl-5-phenylpyrazine-2-carboxylate is unique due to its specific combination of substituents on the pyrazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C13H13N3O2 |
|---|---|
Peso molecular |
243.26 g/mol |
Nombre IUPAC |
methyl 3-amino-6-methyl-5-phenylpyrazine-2-carboxylate |
InChI |
InChI=1S/C13H13N3O2/c1-8-10(9-6-4-3-5-7-9)16-12(14)11(15-8)13(17)18-2/h3-7H,1-2H3,(H2,14,16) |
Clave InChI |
PIDIDDGZABWDLP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(C(=N1)C(=O)OC)N)C2=CC=CC=C2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[4-(Methylsulfanyl)phenyl]but-3-en-2-one](/img/structure/B8654629.png)



![3,3'-[1,3-Phenylenebis(methylene)]di(pentane-2,4-dione)](/img/structure/B8654654.png)
![2,3-dihydro-1H-cyclopenta[b]benzofuran-7-ylamine](/img/structure/B8654658.png)


![7-(4-Butylphenyl)-6-fluoro-5,10-dihydroindeno[1,2-b]indol-2-amine](/img/structure/B8654699.png)
![1-(bromomethyl)-4-[(1E)-2-[4-(bromomethyl)phenyl]-1,2-diphenylethenyl]benzene](/img/structure/B8654702.png)
